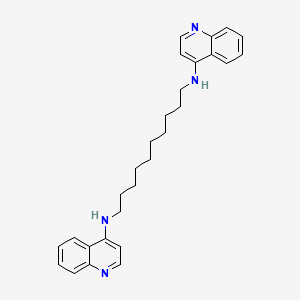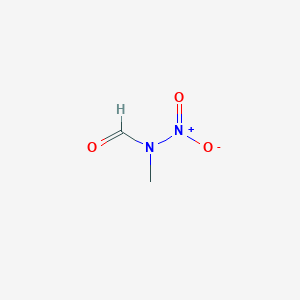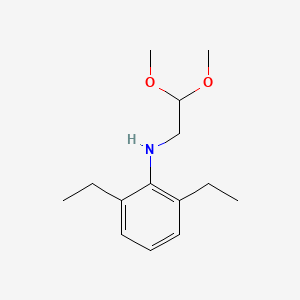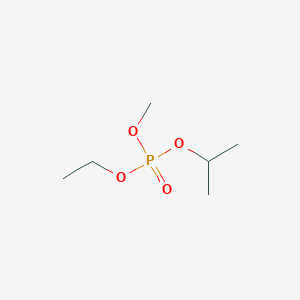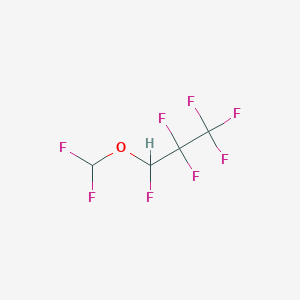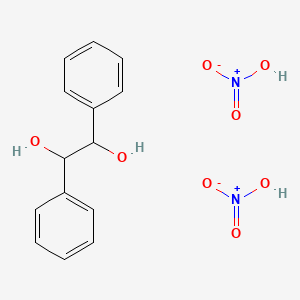
1,2-Diphenylethane-1,2-diol;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenylethane-1,2-diol;nitric acid is a compound that consists of 1,2-diphenylethane-1,2-diol and nitric acid
Méthodes De Préparation
1,2-Diphenylethane-1,2-diol can be synthesized through the reduction of benzil using sodium borohydride . The reaction involves the conversion of benzil to 1,2-diphenylethane-1,2-diol under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of benzoin in the presence of nickel .
Analyse Des Réactions Chimiques
1,2-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid.
Reduction: The compound can be reduced to form hydrobenzoin using sodium borohydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogens for substitution. Major products formed from these reactions include benzil, hydrobenzoin, and halogenated derivatives.
Applications De Recherche Scientifique
1,2-Diphenylethane-1,2-diol;nitric acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert specific effects on cellular processes.
Comparaison Avec Des Composés Similaires
1,2-Diphenylethane-1,2-diol is similar to other compounds such as benzil, hydrobenzoin, and stilbene . it is unique due to its specific chemical structure and reactivity. Unlike benzil, which is a diketone, 1,2-diphenylethane-1,2-diol is a diol with hydroxyl groups. Hydrobenzoin is another similar compound, but it differs in its stereochemistry and reactivity. Stilbene is an unsaturated hydrocarbon, whereas 1,2-diphenylethane-1,2-diol is a saturated diol.
Similar Compounds
- Benzil
- Hydrobenzoin
- Stilbene
Propriétés
Numéro CAS |
58286-69-4 |
|---|---|
Formule moléculaire |
C14H16N2O8 |
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.2HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*2-1(3)4/h1-10,13-16H;2*(H,2,3,4) |
Clé InChI |
IKARBJBVOAYVEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


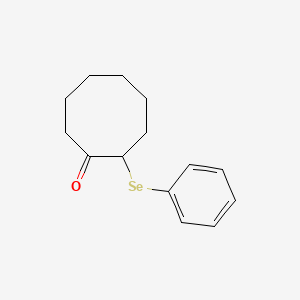
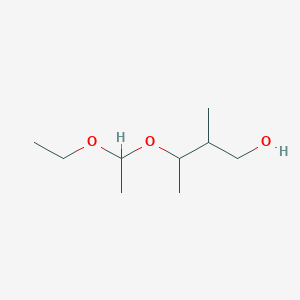
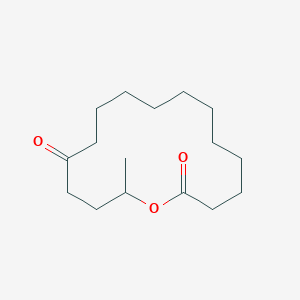

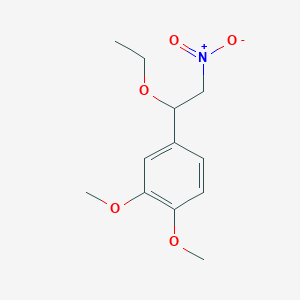
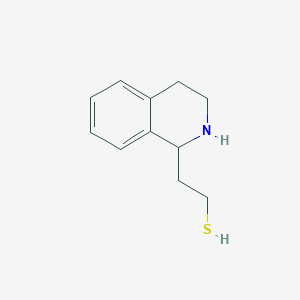
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
